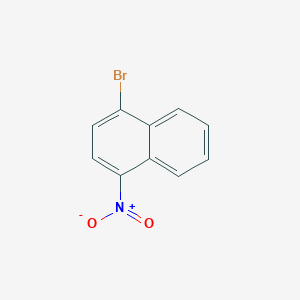

1-Bromo-4-nitronaphthalene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENKLKXUFZIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Substituted Naphthalenes in Synthetic and Material Sciences

Substituted naphthalenes are cornerstone molecules in both synthetic and material sciences due to their versatile structural and electronic properties. ijrpr.comthieme-connect.com The naphthalene (B1677914) core is a key component in many pharmaceuticals and bioactive compounds, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial properties. thieme-connect.comresearchgate.net Consequently, the development of efficient synthetic methods to create polysubstituted naphthalenes is a major focus of chemical research. researchgate.netresearchgate.net Traditional methods often rely on electrophilic aromatic substitution, but controlling the position of incoming groups (regioselectivity) can be challenging. nih.govresearchgate.net Modern synthetic strategies, including metal-catalyzed cross-coupling reactions and various types of annulation (ring-forming) reactions, provide more precise control over the final molecular architecture. thieme-connect.comresearchgate.net

In the realm of materials science, the extended π-system of naphthalene derivatives makes them ideal candidates for electronic and optical applications. nih.gov They are integral to the creation of dyes, polymers, and resins. ijrpr.comacs.org Specifically, functionalized naphthalenes are investigated for their potential in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices where their ability to transport charge and absorb or emit light is crucial. acs.orgmdpi.com The tunability of their properties through the introduction of different substituent groups allows for the fine-tuning of materials for specific technological needs. acs.org For instance, naphthalene derivatives are used as building blocks for polymers and have been explored in the development of electrochromic materials, which change color upon the application of an electrical potential. mdpi.comresearchgate.net

Overview of the Chemical and Electronic Features of 1 Bromo 4 Nitronaphthalene

1-Bromo-4-nitronaphthalene is an aromatic organic compound that features a naphthalene (B1677914) backbone substituted with a bromine atom at the C1 position and a nitro group at the C4 position. evitachem.com It typically appears as a yellowish crystalline solid that is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but not in water. evitachem.com

| Property | Value |

| CAS Number | 4236-05-9 |

| Molecular Formula | C₁₀H₆BrNO₂ |

| Molecular Weight | 252.07 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | 87-88 °C |

This table contains data for this compound. evitachem.com

The chemical and electronic characteristics of this compound are dictated by the combined influence of its two functional groups on the naphthalene ring system. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic attack. evitachem.com This deactivation also influences the reactivity of the bromine atom. The stability and reactivity of the compound are significantly affected by the presence of both the bromine and nitro groups, which alter the electron density across the naphthalene ring. evitachem.com

The primary synthetic route to this compound is the nitration of 1-bromonaphthalene (B1665260). evitachem.com This reaction uses a mixture of concentrated nitric acid and sulfuric acid, where the bromo-substituent directs the incoming nitro group. evitachem.com

The reactivity of this compound is characterized by several key transformations:

Nucleophilic Aromatic Substitution: The bromine atom, positioned on an electron-deficient ring, can be replaced by various nucleophiles. evitachem.com This makes the compound a useful precursor for introducing other functional groups at the C1 position.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH₂). This transformation is fundamental as it converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties of the naphthalene system and opening up pathways to a different set of derivatives, such as 4-bromo-1-naphthylamine.

Computational studies, such as those using Density Functional Theory (DFT), are employed to understand the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.nettandfonline.com For substituted naphthalenes, the position and nature of the substituents have a profound effect on these electronic properties, which in turn govern their reactivity and potential applications. researchgate.nettandfonline.com The interplay between the mildly deactivating, ortho-para directing bromine and the strongly deactivating, meta-directing nitro group in this compound creates a unique pattern of reactivity and electron distribution.

Research Trajectories and Academic Relevance of the Compound Class

Strategies for Regioselective Functionalization of the Naphthalene (B1677914) Core

The inherent reactivity of the naphthalene ring, with its electron-rich nature, makes it susceptible to electrophilic attack. However, the distribution of electron density is not uniform, leading to preferential substitution at certain positions. The α-positions (1, 4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7). This inherent reactivity, coupled with the directing effects of existing substituents, forms the basis for regioselective functionalization.

Direct Electrophilic Aromatic Substitution Approaches

Direct electrophilic aromatic substitution on the parent naphthalene molecule can lead to a mixture of products. Therefore, understanding the directing effects of the desired substituents is crucial for developing selective synthetic routes.

The nitration of naphthalene is a classic example of an electrophilic aromatic substitution reaction. Traditional methods often employ a mixture of nitric acid and sulfuric acid. mdpi.com However, these conditions can lead to a lack of selectivity, producing a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), as well as dinitrated products such as 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene. mdpi.com

Modern approaches have focused on improving the regioselectivity towards the formation of 1-nitronaphthalene. The use of solid acid catalysts, such as HBEA zeolite modified with highly electronegative cations, has shown significant promise. mdpi.com For instance, carrying out the nitration with 95% nitric acid in 1,2-dichloroethane (B1671644) at -15 °C in the presence of HBEA-25 can yield a 1-nitronaphthalene to 2-nitronaphthalene isomer ratio of up to 19.2, with a moderate yield of 68.2%. mdpi.com Another approach involves the use of nitric acid and acetic anhydride (B1165640) with a zeolite catalyst at 0 °C. mdpi.com

Computational studies have also shed light on the mechanism of regioselective nitration. For instance, modeling the nitration of 9,10-BN-naphthalene with acetyl nitrate (B79036) has shown that the single-step mechanism has a lower energy barrier than the single-electron-transfer (SET) mechanism in the gas phase. osti.govnih.gov These studies indicate that the carbon at position 1, nearest to the boron atom, has the lowest activation energy for nitration. osti.govnih.gov

| Catalyst/Reagent System | Conditions | Major Product(s) | Yield/Selectivity | Reference |

| Nitric acid/Sulfuric acid | Classical method | Mixture of 1- and 2-nitronaphthalene, 1,5- and 1,8-dinitronaphthalene | Poor selectivity | mdpi.com |

| HBEA-25 zeolite, 95% Nitric acid | 1,2-dichloroethane, -15 °C | 1-Nitronaphthalene | 68.2% yield, 19.2:1 (1-nitro:2-nitro) | mdpi.com |

| Zeolite, Nitric acid/Acetic anhydride | 0 °C | 1-Nitronaphthalene | - | mdpi.com |

| Acetyl nitrate (computational) | Gas phase | 1-Nitro-9,10-BN-naphthalene | Lowest activation energy at C1 | osti.govnih.gov |

The direct bromination of naphthalene also requires careful control to achieve regioselectivity. The use of molecular bromine can result in a mixture of isomers. mdpi.com The reaction conditions and the presence of catalysts can significantly influence the product distribution.

For instance, the dibromination of naphthalene with bromine at room temperature in the presence of acidic amorphous silica-alumina catalysts leads to a preponderance of 1,4-dibromonaphthalene. mdpi.com In contrast, using calcined KSF clay, a bentonite (B74815) material, can favor the formation of 1,5-dibromonaphthalene, especially with shorter reaction times. mdpi.com

The use of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be an effective method for the regioselective bromination of alkylnaphthalenes, offering higher yields and improved regioselectivity compared to using bromine in dichloromethane. tandfonline.com For example, the reaction of 1-hexylnaphthalene (B1634069) with NBS in acetonitrile at room temperature for 24 hours affords 1-bromo-4-hexylnaphthalene in 83% yield. tandfonline.com

Polybromination of naphthalene can also be controlled. Reaction with three mole equivalents of bromine over KSF clay at room temperature yields 1,4,6-tribromonaphthalene as the major product. arkat-usa.orgresearchgate.net Using four mole equivalents of bromine under similar conditions leads to the formation of 1,2,4,6-tetrabromonaphthalene. arkat-usa.orgresearchgate.net

| Reagent/Catalyst | Conditions | Major Product(s) | Yield | Reference |

| Bromine/Synclyst 13 | Room Temperature | 1,4-Dibromonaphthalene | High | mdpi.com |

| Bromine/Calcined KSF clay | Room Temperature (short time) | 1,5-Dibromonaphthalene | Predominates | mdpi.com |

| NBS/Acetonitrile | Room Temperature | 1-Bromo-4-alkylnaphthalenes | High | tandfonline.com |

| 3 eq. Bromine/KSF clay | Room Temperature | 1,4,6-Tribromonaphthalene | 66% | arkat-usa.orgresearchgate.net |

| 4 eq. Bromine/KSF clay | Room Temperature | 1,2,4,6-Tetrabromonaphthalene | 92% | arkat-usa.orgresearchgate.net |

Sequential Introduction of Bromo and Nitro Moieties

A more controlled approach to the synthesis of this compound involves the sequential introduction of the bromo and nitro groups. This allows for the directing effects of the first substituent to influence the position of the second incoming electrophile.

The bromination of a nitronaphthalene precursor, such as 1-nitronaphthalene, can be a viable route. The nitro group is a deactivating and meta-directing group. However, in the naphthalene system, the directing effects can be more complex. The bromination of 1-nitronaphthalene using molecular bromine in oleum (B3057394) (fuming sulfuric acid) at elevated temperatures (80°C) has been reported. Another method involves the use of bromine with a Lewis acid catalyst like iron(III) bromide at 60-80°C to minimize disubstitution.

The bromination of 6-nitro-1-naphthylamine has also been investigated, demonstrating the influence of both an activating amino group and a deactivating nitro group on the regioselectivity of bromination. rsc.org

| Substrate | Reagents | Conditions | Product(s) | Reference |

| 1-Nitronaphthalene | Br₂, Oleum | 80°C | Bromo-1-nitronaphthalene | |

| 1-Nitronaphthalene | Br₂, FeBr₃ | 60-80°C | Bromo-1-nitronaphthalene |

Perhaps the most common and regioselective synthesis of this compound involves the nitration of 1-bromonaphthalene (B1665260). evitachem.com The bromine atom is an ortho-, para-directing group, although it is deactivating. In the case of 1-bromonaphthalene, the incoming nitro group is directed to the 4-position (para to the bromine) and the 2-position (ortho to the bromine). The formation of this compound as the major product is favored. evitachem.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com

High-throughput experimentation has been employed to screen various nitrating agents and conditions for the nitration of 1-bromonaphthalene, among other arenes and heteroarenes. rsc.orgchemrxiv.org This approach allows for the rapid identification of optimal reaction conditions. rsc.orgchemrxiv.org

| Substrate | Reagents | Major Product | Reference |

| 1-Bromonaphthalene | Conc. HNO₃, Conc. H₂SO₄ | This compound | evitachem.com |

Challenges in Regioisomeric Control

A significant hurdle in the synthesis of this compound is the formation of undesired regioisomers, namely 1-bromo-5-nitronaphthalene (B40273) and 1-bromo-8-nitronaphthalene. The directing effects of the bromo and nitro groups on the naphthalene ring influence the position of subsequent substitutions. The bromine at the 1-position directs incoming electrophiles to the 4- and 5-positions, while the nitro group, a deactivating group, directs to the meta-positions (5 and 8). cymitquimica.com This can lead to a mixture of products, necessitating careful control of reaction conditions to maximize the yield of the desired this compound isomer. The inherent electronic properties of the naphthalene core often lead to non-regioselective reactions. rsc.org

For instance, the bromination of 1-nitronaphthalene can yield a mixture of bromo-nitronaphthalene isomers. Similarly, the nitration of 1-bromonaphthalene can produce a mixture of this compound, 1-bromo-5-nitronaphthalene, and 1-bromo-8-nitronaphthalene. The separation of these isomers can be challenging due to their similar physical properties.

Catalyst-Assisted and Advanced Synthetic Approaches

To overcome the limitations of traditional methods and improve regioselectivity, researchers have explored various catalyst-assisted and advanced synthetic strategies.

Metal-Catalyzed Transformations for Naphthalene Functionalization

Transition metal-catalyzed reactions have emerged as powerful tools for the regioselective functionalization of naphthalenes. nih.gov These methods often involve the use of a directing group to guide the metal catalyst to a specific C-H bond, enabling the introduction of various functional groups with high precision. For example, copper-catalyzed cross-coupling reactions have been utilized in the synthesis of substituted naphthalenes. evitachem.com Gold-catalyzed functionalization of naphthalene with diazo compounds has also been reported, leading to the insertion of carbene units into C-H bonds. beilstein-journals.org Palladium-catalyzed reactions are also pivotal in creating substituted naphthalenes. nih.gov

Recent advancements have focused on the development of methodologies for the direct functionalization of every position on the naphthalene ring. nih.gov These strategies provide efficient access to a wide range of substituted naphthalenes that would be difficult to prepare using classical methods.

Novel Nitrating Reagents and Conditions

The development of novel nitrating reagents and reaction conditions has been a key area of research to improve the selectivity and efficiency of nitration reactions. sci-hub.se The use of tert-butyl nitrite (B80452) as a nitrating reagent under copper catalysis has been shown to be effective for the regioselective nitration of electron-deficient BN-naphthalene compounds. rsc.org Zeolite catalysts, such as HBEA, have been employed in the nitration of naphthalene with nitric acid to enhance the selectivity for 1-nitronaphthalene. mdpi.com These solid acid catalysts offer advantages in terms of reusability and reduced environmental impact compared to traditional acid catalysts. google.com The use of nitrogen dioxide as a nitrating agent in the presence of a zeolite molecular sieve has also been explored as a cleaner alternative to mixed acid nitration. google.com

| Nitrating System | Substrate | Key Features | Reference |

| Nitric acid/Sulfuric acid | 1-Bromonaphthalene | Traditional method, can lead to regioisomeric mixtures. | evitachem.com |

| tert-Butyl nitrite/Copper catalyst | 1,8-Dihalogenated BN-naphthalene | Regioselective nitration of electron-deficient systems. | rsc.org |

| Nitric acid/HBEA Zeolite | Naphthalene | Improved selectivity for 1-nitronaphthalene, reusable catalyst. | mdpi.com |

| Nitrogen dioxide/Zeolite | Naphthalene | Cleaner, non-acidic method with good selectivity. | google.com |

| Nitric acid/Acetic anhydride | Naphthalene | Used for selective mononitration. | mdpi.com |

Development of One-Pot Synthetic Protocols for Related Systems

One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. acs.orgfigshare.com Several one-pot methods have been developed for the synthesis of substituted naphthalenes. For instance, a facile one-pot route to tetrahydrocyclobuta[a]naphthalenes has been achieved through a domino aldol (B89426) condensation/olefin migration/electrocyclization sequence. nih.govacs.org Another example is the one-pot synthesis of phthalazines and pyridazino-aromatics, which can be further transformed into substituted naphthalenes. figshare.com The synthesis of methyl-substituted naphthalenes from acetone (B3395972) and calcium carbide in a single pot has also been reported. acs.orgfigshare.com

Multicomponent Reaction Strategies Towards Substituted Naphthalenes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have gained prominence for their ability to rapidly generate molecular complexity from simple starting materials. nih.gov Several MCR strategies have been successfully applied to the synthesis of substituted naphthalenes.

Electrophilic Aromatic Substitution (EAS) Pathways

Further electrophilic substitution on the this compound molecule is a challenging process due to the presence of two deactivating groups on one of the aromatic rings.

The naphthalene ring system is inherently more reactive towards electrophiles than benzene. askfilo.com However, in this compound, the ring containing the bromo and nitro groups is significantly deactivated. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. masterorganicchemistry.com The bromine atom (-Br) is also deactivating, withdrawing electron density through induction.

Consequently, any further electrophilic aromatic substitution is overwhelmingly directed to the unsubstituted ring (the B ring). The deactivating groups on the first ring (ring A) essentially guide the incoming electrophile to the more electron-rich ring B. vpscience.org Within the second ring, naphthalene typically undergoes electrophilic attack at the α-positions (positions 5 and 8) in preference to the β-positions (positions 6 and 7). askfilo.comvpscience.org For instance, the nitration of 1-nitronaphthalene yields a mixture of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene, demonstrating the preference for substitution on the unsubstituted ring. arsdcollege.ac.in

While electronic factors favor substitution at the α-positions (5 and 8) of the second ring, steric effects play a crucial role in determining the final product ratio. The bromo group at the C-1 position exerts a significant steric hindrance effect on the adjacent peri-position (C-8). youtube.comlibretexts.org This steric clash makes the approach of an electrophile to the C-8 position more difficult compared to the C-5 position.

Therefore, in electrophilic functionalization reactions, there is a general preference for substitution at the C-5 position over the C-8 position. The outcome is a combination of the electronic preference for α-substitution and the steric preference against the hindered peri-position. youtube.com For example, acylation of naphthalene derivatives with bulky reagents often favors the less sterically hindered position. vpscience.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its resistance to electrophilic attack, the electron-deficient nature of the substituted ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is a cornerstone of the reactivity of this compound. pressbooks.pub This reaction proceeds via a two-step addition-elimination pathway. pressbooks.pub The viability of this pathway is critically dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comsemanticscholar.org

In this compound, the nitro group is located at the C-4 position, which is para to the bromine atom at C-1. This arrangement is ideal for SNAr reactions. The nitro group's powerful electron-withdrawing ability significantly reduces the electron density of the aromatic ring, making the carbon atom attached to the bromine electrophilic and prone to attack by nucleophiles. semanticscholar.orgstackexchange.com The presence of the nitro group is the main driving force that enables the displacement of the bromide, which acts as the leaving group. evitachem.com

The key intermediate in the SNAr mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org This complex is formed when the nucleophile adds to the carbon atom bearing the leaving group. wikipedia.orgthieme-connect.com The stability of this intermediate is the reason why the reaction proceeds.

For this compound, the attack of a nucleophile at C-1 leads to the formation of a Meisenheimer complex where the negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the para-nitro group. stackexchange.com This delocalization effectively stabilizes the intermediate, lowering the activation energy for its formation, which is typically the rate-determining step of the reaction. nih.gov The existence of such stable 1,1-disubstituted naphthalene σ-complexes has been confirmed through techniques like NMR spectroscopy in related dinitronaphthalene systems. oup.com Once formed, the Meisenheimer complex rapidly rearomatizes by expelling the bromide ion to yield the final substitution product. pressbooks.pub

The activated nature of this compound allows it to react with a wide array of nucleophiles. evitachem.com The bromine atom can be readily displaced under suitable conditions. evitachem.comevitachem.com

Below is a table summarizing representative SNAr reactions of this compound with different classes of nucleophiles.

| Nucleophile Class | Specific Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amines | Primary/Secondary Amines (e.g., Aniline, Piperidine) | Often requires heat and a solvent like DMF or DMSO. | N-substituted 4-nitronaphthalen-1-amines | semanticscholar.org |

| Alkoxides | Sodium Methoxide (CH₃ONa) | Typically in the corresponding alcohol (Methanol) or a polar aprotic solvent. | 1-Methoxy-4-nitronaphthalene | oup.com |

| Carbanions | Sulfonyl-stabilized carbanions (e.g., from PhSO₂CH₂Cl) | Strong base (e.g., t-BuOK) in a polar aprotic solvent (e.g., DMSO, DMF). | 1-Alkyl-4-nitronaphthalenes | studfile.net |

| Allylstannanes | Allyltributylstannane | Copper-catalyzed cross-coupling. | 1-Allyl-4-nitronaphthalene | researchgate.net |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle, readily undergoing reduction to an amino group. This transformation is fundamental for the synthesis of various amino-naphthalene derivatives. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting the labile carbon-bromine bond.

Selective Reduction to Amino Derivatives

The conversion of the nitro group in aromatic compounds to an amino group is a well-established and crucial transformation in organic synthesis. For this compound, this reduction yields 4-bromo-1-naphthylamine, a valuable intermediate. A variety of reagents and methods have been developed to achieve this transformation with high selectivity and yield. niscpr.res.in These methods are designed to be mild enough to preserve other functional groups within the molecule, particularly the bromine atom. niscpr.res.in

Catalytic Hydrogenation and Other Reducing Agent Systems

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. surendranatheveningcollege.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. surendranatheveningcollege.comkoreascience.kr

Common Catalytic Systems:

Palladium on Carbon (Pd/C): A widely used and effective catalyst for nitro group reduction. surendranatheveningcollege.com The reaction is typically carried out in a solvent like ethanol (B145695) at room temperature and atmospheric pressure.

Platinum (Pt) or Nickel (Ni): These metals are also effective catalysts for the hydrogenation of nitroarenes. surendranatheveningcollege.comresearchgate.net

Borohydride Exchange Resin-Palladium (BER-Pd): This system provides a selective method for hydrogenating aromatic nitro compounds at room temperature and atmospheric pressure, leaving other reducible groups like halogens, ketones, and esters unaffected. koreascience.kr

Beyond catalytic hydrogenation, several other reducing agent systems have proven effective for the selective reduction of nitroarenes.

Alternative Reducing Systems:

Metal/Acid Systems: Combinations like tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl) are classic reagents for reducing nitro groups. However, these conditions can sometimes lack selectivity. surendranatheveningcollege.com

Zinc/Hydrazine (B178648) System: A facile and low-cost system using commercial zinc dust and hydrazine hydrate (B1144303) can rapidly and selectively reduce nitro compounds at room temperature, tolerating functional groups such as halogens, nitriles, and esters. niscpr.res.in

Sodium Borohydride/Charcoal: This combination provides a mild and convenient method for the reduction of nitroarenes to their corresponding amines in a mixture of water and THF. researchgate.net

Chemo- and Regioselectivity in Reductive Transformations

Achieving high chemo- and regioselectivity is paramount when reducing a multifunctional compound like this compound. The primary goal is the selective reduction of the nitro group to an amine while leaving the bromo substituent intact.

Many modern catalytic systems are designed with this selectivity in mind. For instance, catalytic transfer hydrogenation methods often show excellent chemoselectivity. niscpr.res.in The use of catalysts like gum acacia-supported Pt colloids has been shown to be inert towards halogens while selectively reducing the nitro group. rsc.org Similarly, the Zn/hydrazine system is reported to tolerate halogens, preserving the C-Br bond during the reduction of the nitro group. niscpr.res.in In the case of 4-chloronitrobenzene, a related compound, catalytic hydrogenation with BER-Pd can yield 4-chloroaniline, although some dehalogenation can occur. This side reaction can be suppressed by adding an acid like HCl to the reaction mixture. koreascience.kr

The regioselectivity is generally not a concern in this specific transformation as the reduction occurs at the existing nitro group, converting it to an amine without altering its position on the naphthalene ring. The key challenge remains the chemoselectivity between the nitro and bromo groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex naphthalene derivatives. nih.gov The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl bromide in these transformations. evitachem.comcjcatal.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium catalysts are central to modern organic synthesis, enabling a wide array of cross-coupling reactions. nih.govresearchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid) with an organohalide. For substrates similar to this compound, such as 1-bromo-4-nitrobenzene (B128438), the Suzuki-Miyaura reaction with phenylboronic acid proceeds efficiently in the presence of a palladium catalyst to form a new C-C bond. researchgate.netresearchgate.net The reaction is valued for its mild conditions and tolerance of various functional groups.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgdiva-portal.org Studies on 1-bromo-4-nitrobenzene have shown its successful coupling with styrene (B11656) using palladium-benzimidazole or palladium-hydrazine complex catalysts. researchgate.net The reaction typically requires a base and is an effective method for C-C bond formation. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. wikipedia.org The reactivity of the halide is crucial, with the general trend being I > Br > Cl, making aryl bromides suitable substrates. nrochemistry.com While direct examples with this compound are specific, the methodology is broadly applicable to aryl bromides. organic-chemistry.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed. libretexts.orgrsc.org

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed method for forming C-N bonds by coupling an aryl halide with an amine. snnu.edu.cnorganic-chemistry.org The reaction has a broad substrate scope and utilizes bulky, electron-rich phosphine (B1218219) ligands. snnu.edu.cn It can be applied to synthesize N-aryl amines from aryl bromides. In a notable study, the Buchwald-Hartwig amination was used for the atroposelective synthesis of N-N atropisomers using 1-bromo-2-nitronaphthalene (B1276244) as a substrate, highlighting the reaction's utility with nitronaphthalene systems. snnu.edu.cn Furthermore, recent advances have even demonstrated the direct amination of nitroarenes, where the nitro group itself acts as the leaving group. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Boronic Acid/Ester | Pd(0) catalyst, Base | C(sp²)–C(sp²) |

| Heck | Aryl Halide + Alkene | Pd(0) catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd(0) catalyst, Bulky Ligand, Base | C(sp²)–N |

Copper-Mediated Coupling Reactions

While palladium dominates the cross-coupling landscape, copper-mediated reactions also play a significant role. rug.nl Copper can act as the primary catalyst or as a crucial co-catalyst.

The classic Sonogashira reaction is a prime example where copper(I) iodide is used as a co-catalyst alongside palladium. wikipedia.orgnrochemistry.com It facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nrochemistry.com

Copper can also mediate coupling reactions independently. For instance, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been shown to catalyze the cross-coupling of benzylic halides with allyltributylstannane. cjcatal.comresearchgate.net Research has indicated that substrates with electron-withdrawing groups, such as a nitro group, require longer reaction times compared to those with electron-donating groups. cjcatal.comresearchgate.net This highlights the electronic influence of substituents on the naphthalene ring in copper-mediated transformations.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-amino-4-bromonaphthalene |

| 1-bromo-2-nitronaphthalene |

| This compound |

| 1-nitronaphthalene |

| 4-bromo-1-naphthylamine |

| 4-chloroaniline |

| 4-chloronitrobenzene |

| Allyltributylstannane |

| Copper(I) iodide |

| Copper(II) trifluoromethanesulfonate |

| Ethanol |

| Ethene |

| Hydrochloric acid |

| Hydrogen |

| Hydrazine hydrate |

| Iron |

| Phenylboronic acid |

| Sodium borohydride |

| Styrene |

| Tin |

Radical Reactions and Photochemistry

The photochemistry of nitronaphthalenes, including this compound, is characterized by the significant role of its excited states. Upon UV irradiation (typically in the 300–350 nm range), these molecules are promoted to an excited singlet state. acs.org For nitronaphthalene derivatives, a primary and highly efficient decay pathway from the initial Franck-Condon singlet excited state is intersystem crossing to the triplet manifold. acs.orgacs.org This process can be incredibly fast, occurring on a sub-picosecond timescale. acs.orgacs.org

Studies on 1-nitronaphthalene and related compounds have shown that the excitation populates a Franck-Condon singlet state which can then bifurcate into multiple decay channels. acs.org One major channel is the ultrafast intersystem crossing to a receiver triplet state. acs.org Another minor channel involves conformational relaxation to form an intramolecular charge-transfer (CT) state. acs.org The probability of population transfer to the triplet manifold is influenced by the small energy gap between the singlet excited state and the receiver triplet state, as well as the region of the potential energy surface sampled upon excitation. acs.org This suggests that the intersystem crossing likely occurs between non-equilibrated excited states in a strongly nonadiabatic regime. acs.org

The triplet state of nitronaphthalenes is reactive and can be quenched by various species. rsc.org For instance, the triplet state of 1-nitronaphthalene reacts with N,N-dialkylanilines at a diffusion-controlled rate. rsc.org The presence of molecular oxygen can significantly reduce the photodegradation quantum yield of nitronaphthalenes, suggesting that oxygen can scavenge radical species involved in the photochemical reactions. researchgate.net

The photophysical properties of nitronaphthalenes can be modulated by the introduction of other functional groups. For example, attaching an amine or an N-amide group to the naphthalene ring can dramatically increase the lifetime of the singlet excited state. nih.gov This is because the electron-donating amine can suppress intersystem crossing while accommodating charge-transfer pathways for non-radiative deactivation. nih.gov

| Photophysical Process | Description | Timescale | Key Intermediates/States |

| Singlet State Excitation | Absorption of UV light promotes the molecule to an excited singlet state. acs.org | Femtoseconds | Franck-Condon singlet excited state. acs.org |

| Intersystem Crossing | Non-radiative transition from the singlet excited state to the triplet manifold. acs.orgacs.org | Sub-picosecond to picoseconds. acs.orgacs.org | Receiver triplet state, T1 state. acs.orgacs.org |

| Intramolecular Charge Transfer | Conformational relaxation to a charge-transfer state. acs.org | Sub-picosecond. acs.org | Intramolecular charge-transfer (CT) state. acs.org |

| Triplet State Quenching | Deactivation of the triplet state by other molecules (e.g., amines, oxygen). rsc.orgresearchgate.net | Varies with quencher concentration. | Triplet excited state. rsc.org |

The formation of radical anions is a key feature in the reduction chemistry of nitroaromatic compounds, including this compound. These intermediates can be generated through various methods, such as electrochemical reduction or photoinduced electron transfer. psu.edursc.orgmdpi.com The triplet state of nitronaphthalenes, when quenched by an electron donor like triethylamine, can yield the corresponding radical anion. rsc.org

The radical anion of a halonitroaromatic compound, such as this compound, is generally a transient species. mdpi.com Its subsequent reactivity is a topic of significant interest. A common reaction pathway for such radical anions is the cleavage of the carbon-halogen bond. mdpi.com For the radical anion of 1-bromo-2-methylnaphthalene, it has been shown that it undergoes dissociation of the C-Br bond to form a bromide anion and a neutral aryl radical. mdpi.com

The mechanism of this C-Br bond cleavage can be either stepwise, involving a distinct radical anion intermediate, or concerted. mdpi.com The stability and lifetime of the radical anion are crucial in determining the operative mechanism. The reactivity of these radical anions can also be influenced by the solvent. For instance, the radical anion of 1-bromo-4-nitrobenzene is reactive in the ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, undergoing a DISP-type mechanism to form the nitrobenzene (B124822) radical anion and bromide ions. nih.govrsc.org This reactivity is in contrast to its behavior in conventional organic solvents, suggesting that the ionic liquid promotes the reactivity of the radical anion, possibly by stabilizing the charged products. nih.govrsc.org

While nitro radical anions have been implicated as damaging species in biological contexts, they are generally considered unreactive as direct damaging agents, acting primarily as simple reductants. nih.gov It is often the metabolites of higher reduction order that are responsible for biological damage. nih.gov

The table below outlines the key aspects of the formation and reactivity of the radical anion of this compound.

| Process | Description | Generating Method | Subsequent Reactions |

| Formation | One-electron reduction of the nitroaromatic compound. psu.edursc.org | Electrochemical reduction, photoinduced electron transfer. rsc.orgmdpi.com | - |

| C-Br Bond Cleavage | Dissociation of the carbon-bromine bond. mdpi.com | - | Formation of an aryl radical and a bromide anion. mdpi.com |

| Solvent Effects | The reaction pathway and reactivity can be solvent-dependent. nih.govrsc.org | - | Enhanced reactivity in ionic liquids. nih.govrsc.org |

Cycloaddition Reactions

Nitronaphthalenes, including by extension this compound, can participate as dienophiles in Diels-Alder reactions. mdpi.comepa.gov The presence of the electron-withdrawing nitro group enhances the dienophilic character of the naphthalene ring system, which is otherwise relatively unreactive in such cycloadditions. mdpi.comresearchgate.net However, even with the activating nitro group, nitronaphthalenes often exhibit a lack of reactivity with simple dienes like isoprene (B109036) under thermal conditions. mdpi.comresearchgate.net

To induce the dienophilic character of nitronaphthalenes, more reactive dienes and specific reaction conditions are often necessary. mdpi.com The use of dienes substituted with electron-donating groups, such as 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene), has proven successful. mdpi.comresearchgate.net High-pressure conditions (hyperbaric) can also promote the reaction. mdpi.comresearchgate.net

In these normal electron-demand Diels-Alder reactions, the nitronaphthalene acts as the dienophile, reacting with an electron-rich diene. epa.gov The primary cycloadducts formed are often not isolated. Under thermal conditions, they tend to undergo aromatization through the elimination of the nitro group (as nitrous acid) or other small molecules, leading to the formation of phenanthrene (B1679779) derivatives. epa.govresearchgate.net

The reactivity in these Diels-Alder reactions is dependent on the nature of the substituents on both the diene and the dienophile. mdpi.com A stronger electron-donating group on the diene will increase its reactivity towards the electron-poor nitronaphthalene. mdpi.com

In the context of cycloaddition reactions involving nitronaphthalenes, several competitive reaction pathways can be observed. researchgate.net While the normal [4+2] Diels-Alder cycloaddition leading to phenanthrene derivatives is a primary pathway, other reactions can compete, especially depending on the reactants and conditions. epa.govresearchgate.net

One significant competitive pathway is a hetero-Diels-Alder reaction. researchgate.net When nitronaphthalenes react with certain dienes, particularly less reactive ones, N-naphthylpyrrole derivatives can be formed as the main product. researchgate.net This suggests a reaction pathway where the nitro group itself participates in the cycloaddition.

The balance between the normal Diels-Alder and the hetero-Diels-Alder pathways is influenced by the electronic properties of the reactants. researchgate.net The global electrophilicity of the nitronaphthalene dienophile plays a crucial role. researchgate.net For instance, with highly nucleophilic dienes like Danishefsky's diene, the normal cycloaddition product is favored. researchgate.net However, with a diene like isoprene, the hetero-Diels-Alder pathway leading to pyrrole (B145914) derivatives can dominate. researchgate.net

Furthermore, the initial cycloadducts in the normal Diels-Alder reaction can undergo subsequent transformations. The elimination of the nitro group and aromatization is a common follow-up reaction. epa.gov In some cases, it is possible to isolate the primary cycloadducts, particularly with dinitronaphthalenes, although often in low yields. epa.gov

The table below summarizes the competitive pathways in cycloaddition reactions of nitronaphthalenes.

| Reaction Pathway | Description | Favored by | Products |

| Normal Diels-Alder | [4+2] cycloaddition where the naphthalene ring acts as the dienophile. epa.gov | Highly nucleophilic dienes (e.g., Danishefsky's diene). researchgate.net | Phenanthrene derivatives (after aromatization). epa.govresearchgate.net |

| Hetero-Diels-Alder | Cycloaddition involving the nitro group. researchgate.net | Less reactive dienes (e.g., isoprene). researchgate.net | N-naphthylpyrrole derivatives. researchgate.net |

| Aromatization | Elimination of the nitro group (as nitrous acid) from the initial cycloadduct. epa.gov | Thermal conditions. epa.gov | Aromatized cycloadducts (e.g., phenanthrenes). epa.gov |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-bromo-4-nitronaphthalene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would be utilized for complete signal assignment.

The ¹H NMR spectrum of this compound is expected to show signals for six aromatic protons, each corresponding to a unique chemical environment. The electron-withdrawing nitro group (NO₂) at the C-4 position and the electronegative bromine atom at the C-1 position significantly influence the chemical shifts (δ) of the protons. The protons on the nitrated ring (H-2, H-3) are expected to be shifted further downfield compared to those on the adjacent ring (H-5, H-6, H-7, H-8) due to the strong deshielding effect of the nitro group.

Spin-spin coupling between adjacent protons provides information about their connectivity. The magnitude of the coupling constant (J, measured in Hertz) depends on the number of bonds separating the protons. For aromatic systems, typical ortho-coupling (³J) is in the range of 6-9 Hz, meta-coupling (⁴J) is 1-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.

Based on these principles, the following table outlines the predicted ¹H NMR data for this compound.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.2 - 8.4 | Doublet (d) | ³JH2-H3 = 8.0 - 9.0 |

| H-3 | 7.8 - 8.0 | Doublet (d) | ³JH3-H2 = 8.0 - 9.0 |

| H-5 | 8.1 - 8.3 | Doublet (d) | ³JH5-H6 = 7.5 - 8.5 |

| H-6 | 7.6 - 7.8 | Triplet or dd | ³JH6-H5, ³JH6-H7 |

| H-7 | 7.6 - 7.8 | Triplet or dd | ³JH7-H6, ³JH7-H8 |

Note: The exact chemical shifts and coupling constants are predictions and would need to be confirmed by experimental data.

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents. The carbon atom bearing the nitro group (C-4) would be significantly downfield due to the group's strong electron-withdrawing nature. Conversely, the carbon attached to the bromine (C-1) may be shifted upfield relative to what electronegativity alone would suggest, a phenomenon known as the "heavy atom effect".

Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for the six CH carbons of the naphthalene (B1677914) ring and would not show signals for the four quaternary carbons (C-1, C-4, C-4a, C-8a), thus confirming their identity.

Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C-1 | 120 - 125 | Absent |

| C-2 | 128 - 132 | Positive (CH) |

| C-3 | 125 - 129 | Positive (CH) |

| C-4 | 145 - 150 | Absent |

| C-4a | 130 - 135 | Absent |

| C-5 | 128 - 132 | Positive (CH) |

| C-6 | 126 - 130 | Positive (CH) |

| C-7 | 126 - 130 | Positive (CH) |

| C-8 | 124 - 128 | Positive (CH) |

Note: These are predicted values based on general substituent effects on aromatic systems.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would appear between H-2 and H-3, confirming their ortho relationship. Similarly, correlations would be seen tracing the H-5 → H-6 → H-7 → H-8 pathway, establishing the connectivity of the second ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would show six cross-peaks, definitively linking each of the six proton signals to its corresponding carbon signal (e.g., H-2 with C-2, H-3 with C-3, etc.), thus assigning all the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds (typically 2 or 3 bonds), which helps to piece the entire molecular puzzle together by connecting the quaternary carbons to the protonated framework. Key expected correlations would include:

H-2 and H-3 showing correlations to the quaternary carbon C-4.

H-5 showing a correlation to the bridgehead carbon C-4a.

H-8 showing a correlation to the bridgehead carbon C-8a.

H-2 showing a correlation to the bromine-bearing C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could confirm the substitution pattern by showing a cross-peak between protons on adjacent rings, such as H-3 and H-5, which are in spatial proximity.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to deduce structural information from fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula from the exact mass. The presence of bromine is easily identified by its characteristic isotopic pattern, with ⁷⁹Br and ⁸¹Br existing in nearly a 1:1 natural abundance, leading to two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₆⁷⁹BrNO₂ | ⁷⁹Br | 250.95819 |

An experimental HRMS measurement matching these calculated values would confirm the elemental composition of C₁₀H₆BrNO₂.

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, the fragmentation would likely involve the loss of the functional groups and parts of the aromatic system. Electrospray Ionization (ESI) is a softer ionization technique and would be less commonly used for this neutral molecule unless specific conditions are used to form adducts.

Plausible EI-MS Fragmentation Pathways for this compound

| Mass Loss | Fragment Ion (m/z) | Identity of Lost Neutral Fragment |

|---|---|---|

| -46 | 205 / 207 | NO₂ (nitro group) |

| -30 | 221 / 223 | NO (nitric oxide) |

| -79 / -81 | 172 | Br (bromine radical) |

The initial loss of the NO₂ group (m/z 205/207) is a common pathway for nitroaromatic compounds. Subsequent fragmentation of the resulting bromonaphthalene cation would follow. Another pathway involves the loss of a bromine radical to form a nitronaphthalene cation (m/z 172).

To provide a thorough and accurate analysis as stipulated, specific data from experimental measurements (such as FT-IR and UV-Vis spectra) or high-level computational studies (like Density Functional Theory calculations) for this compound are essential. Searches for such dedicated studies have not yielded the necessary information.

While general principles of infrared and UV-Vis spectroscopy can predict the expected spectral regions for the functional groups present in this compound (the nitro group, the bromo group, and the naphthalene ring system), this would be a generalized discussion and would not constitute the "detailed research findings" and specific data tables requested for this particular compound.

Information on closely related but distinct molecules, such as 1-Bromo-4-nitrobenzene (B128438) or 1-nitronaphthalene (B515781), is available. However, extrapolating this data to this compound would not be scientifically rigorous and would violate the principle of providing accurate and specific information for the target compound.

Therefore, until a research article or a comprehensive database entry detailing the spectroscopic and structural elucidation of this compound becomes available, the creation of the requested article with the required level of detail and scientific accuracy cannot be fulfilled.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in elucidating the fundamental properties of 1-bromo-4-nitronaphthalene.

Elucidation of Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For aromatic compounds like this compound, DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. The HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In this compound, the electron-withdrawing nitro group (-NO₂) significantly influences the electronic distribution and the energies of the frontier orbitals.

Table 1: Frontier Molecular Orbital (FMO) Parameters in DFT

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A small gap implies high reactivity. nih.gov |

Prediction of Reactivity and Regioselectivity

DFT provides a robust framework for predicting where and how a molecule will react. By calculating various reactivity descriptors, one can gain insight into the molecule's electrophilic and nucleophilic nature. These descriptors are derived from the energies of the frontier orbitals and the total electronic energy of the system.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge from the environment.

Local reactivity, which determines the regioselectivity of a reaction (i.e., which atom in the molecule is most likely to react), can be predicted using tools like Fukui functions and the Molecular Electrostatic Potential (MEP). The MEP map visually represents the electrostatic potential on the molecule's surface, with red areas (negative potential) indicating regions susceptible to electrophilic attack and blue areas (positive potential) indicating regions prone to nucleophilic attack. nih.gov For this compound, the nitro group would create a significant region of positive potential, making the naphthalene (B1677914) ring susceptible to nucleophilic aromatic substitution.

Conformational Analysis and Energetic Landscapes

While the naphthalene core of this compound is largely planar, the nitro group can rotate relative to the ring. Conformational analysis involves systematically studying the different spatial arrangements (conformers) of a molecule and their corresponding energies. Computational methods can map the potential energy surface (PES) to identify the most stable conformer (the global minimum) and other low-energy conformers.

This analysis is crucial because the reactivity and physical properties of a molecule can depend on its conformation. By calculating the energy as a function of the dihedral angle between the nitro group and the naphthalene ring, an energetic landscape can be constructed. This landscape reveals the energy barriers to rotation and the relative populations of different conformers at a given temperature. Such studies are essential for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing a detailed picture of how reactants are converted into products.

Transition State Characterization and Reaction Pathway Mapping

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state (TS). The transition state is an unstable configuration along the reaction coordinate that represents the energy maximum. Characterizing the geometry and energy of the transition state is fundamental to understanding a reaction's mechanism.

Computational methods can locate and characterize transition state structures on the potential energy surface. By mapping the intrinsic reaction coordinate (IRC), the minimum energy path connecting reactants to products via the transition state can be traced. This reaction pathway mapping provides a step-by-step visualization of bond-breaking and bond-forming processes, offering invaluable insights into the reaction mechanism. For reactions involving this compound, such as nucleophilic substitution, this analysis can clarify whether the reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates.

Calculation of Activation Energies and Kinetic Parameters

The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. A higher activation energy corresponds to a slower reaction.

DFT calculations are widely used to compute activation energies. By determining the energies of the reactant molecules and the transition state, the energy barrier for the reaction can be calculated. This theoretical activation energy can then be used in the Arrhenius equation to estimate the reaction rate constant (k) at different temperatures. These calculations allow chemists to compare the feasibility of different potential reaction pathways and to understand how factors like catalysts or solvent effects might influence the reaction kinetics.

Table 2: Key Parameters in Reaction Mechanism Modeling

| Parameter | Definition | Computational Method |

| Transition State (TS) | The highest energy point on the minimum energy reaction pathway. | Geometry optimization to find a first-order saddle point. |

| Reaction Pathway | The minimum energy path connecting reactants and products. | Intrinsic Reaction Coordinate (IRC) calculations. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Energy difference calculation from DFT-optimized structures. |

| Rate Constant (k) | A measure of the reaction speed. | Calculated using the Arrhenius or Eyring equation with the computed Ea. |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. For this compound, QSRR models are particularly valuable for predicting its behavior in reactions such as nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry.

Development of Predictive Models for Chemical Transformations

The development of predictive models for the chemical transformations of this compound and related compounds heavily relies on the principles of physical organic chemistry, utilizing computational tools to quantify the electronic and steric properties of the molecule. These models are often built using multivariate linear regression, where the reaction rate or equilibrium constant is correlated with a set of calculated molecular descriptors.

A prominent area of application for such models is in the prediction of reaction rates for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces the bromine atom on the naphthalene ring. The reactivity of this compound in SNAr is significantly influenced by the presence of the nitro group, which is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.

Predictive models for SNAr reactions often employ a variety of molecular descriptors, including:

Electronic Descriptors: These quantify the electronic effects of substituents on the reactivity of the molecule. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential (ESP), and electron affinity (EA).

Steric Descriptors: These account for the spatial arrangement of atoms and its influence on the accessibility of the reaction center.

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

A hypothetical QSRR model for the SNAr reaction of a series of substituted nitronaphthalenes could take the form of the following equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃(LUMO)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant, representing the electronic effect of a substituent.

Eₛ is the Taft steric parameter, quantifying the steric effect of a substituent.

LUMO is the energy of the lowest unoccupied molecular orbital.

c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis.

Recent advancements in the field have seen the integration of machine learning algorithms with density functional theory (DFT) calculations to create more accurate and broadly applicable predictive models for SNAr reactions. These hybrid models can achieve high accuracy in predicting experimental activation energies and can be used to forecast both reaction rates and selectivity.

Table 1: Hypothetical Data for a QSRR Model of Nucleophilic Aromatic Substitution on Substituted Naphthalenes

| Substituent (X) at C-1 | Hammett Constant (σ) | Taft Steric Parameter (Eₛ) | LUMO Energy (eV) | log(k_relative) |

|---|---|---|---|---|

| -Br | 0.23 | -0.97 | -2.5 | 1.5 |

| -Cl | 0.23 | -0.97 | -2.4 | 1.6 |

| -F | 0.06 | -0.46 | -2.2 | 2.0 |

| -I | 0.18 | -1.40 | -2.6 | 1.2 |

Correlation of Electronic and Steric Parameters with Reaction Rates and Selectivity

The reactivity of this compound is profoundly influenced by a combination of electronic and steric factors. The strong electron-withdrawing nitro group (-NO₂) at the C-4 position plays a crucial role in activating the naphthalene ring for nucleophilic attack. This activation is a direct consequence of the nitro group's ability to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction through resonance and inductive effects.

Electronic Parameters:

The electronic influence of substituents on the reactivity of aromatic systems is often quantified using Hammett and Taft parameters. The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates reaction rates (k) of substituted aromatic compounds with the electronic properties of the substituent (σ) and the sensitivity of the reaction to these effects (ρ). For nucleophilic aromatic substitution on derivatives of this compound, a positive ρ value would be expected, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the transition state.

Computational chemistry provides a powerful toolkit for calculating a range of electronic descriptors that can be correlated with reaction rates. These include:

Electrostatic Potential (ESP): The ESP at the carbon atom bearing the bromine is a key indicator of its susceptibility to nucleophilic attack. A more positive ESP value suggests a more electrophilic carbon and, consequently, a faster reaction rate.

Electron Affinity (EA): A higher electron affinity for the aromatic system indicates a greater ability to accept an electron, which is directly relevant to the formation of the anionic Meisenheimer intermediate.

Steric Parameters:

Steric hindrance can significantly impact the rate and selectivity of reactions involving this compound. The bulky bromine atom and the spatial arrangement of the naphthalene ring system can impede the approach of a nucleophile. The Taft equation, which separates electronic (σ*) and steric (Eₛ) effects, is often employed to analyze reactions where steric hindrance is a significant factor.

In the context of this compound, steric effects can influence:

Rate of Reaction: A bulky nucleophile will experience greater steric repulsion when approaching the C-1 position, leading to a slower reaction rate compared to a smaller nucleophile.

Regioselectivity: In cases where there are multiple potential sites for nucleophilic attack on a substituted naphthalene ring, steric hindrance can play a decisive role in determining which isomer is formed preferentially.

Table 2: Correlation of Electronic and Steric Parameters with Relative Reaction Rates for Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Steric Parameter (Eₛ) | Calculated ESP at C-1 (arbitrary units) | Relative Reaction Rate |

|---|---|---|---|

| Ammonia (NH₃) | -0.07 | 0.85 | 100 |

| Methylamine (CH₃NH₂) | -0.55 | 0.85 | 85 |

| Dimethylamine ((CH₃)₂NH) | -1.13 | 0.85 | 60 |

| Trimethylamine ((CH₃)₃N) | -1.54 | 0.85 | 10 |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Naphthalene (B1677914) Derivatives

The presence of the bromo and nitro groups on the naphthalene scaffold makes 1-bromo-4-nitronaphthalene an ideal starting material for creating more complex derivatives. These functional groups act as handles that can be selectively targeted in subsequent reactions to introduce a wide array of other substituents, leading to molecules with highly specific and tailored properties.

Synthesis of Polysubstituted Naphthalenes with Tailored Properties

The differential reactivity of the C-Br bond and the nitro group allows for a programmed, stepwise synthesis of polysubstituted naphthalenes. The bromo group is an excellent leaving group for various metal-catalyzed cross-coupling reactions, while the nitro group can be readily transformed into other functional groups, most notably an amine. This dual reactivity is the key to its utility in creating tailored molecules.

Cross-Coupling Reactions: The bromine atom at the 1-position is amenable to a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of alkyl, aryl, vinyl, or alkynyl substituents. This is a fundamental strategy for extending the carbon skeleton and modifying the electronic properties of the naphthalene core.

Modification of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group (-NH2) under various conditions (e.g., using tin(II) chloride or catalytic hydrogenation). This resulting aminonaphthalene derivative opens up a vast new set of possible transformations. The amino group can be acylated, alkylated, or used in diazotization reactions to introduce a range of other functionalities, including hydroxyl, cyano, or other halogen groups.

By combining these reaction pathways, chemists can systematically build up molecular complexity and fine-tune the steric and electronic properties of the final polysubstituted naphthalene product for specific applications in fields like medicinal chemistry and materials science.

Table 1: Reaction Pathways for Tailoring Naphthalene Derivatives from this compound

| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Functional Group |

|---|---|---|---|

| C1-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| C1-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |

| C1-Br | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino/Amido group |

| C4-NO2 | Reduction | SnCl2, HCl or H2, Pd/C | Amino group (-NH2) |

| C4-NH2 (from reduced nitro) | Acylation | Acyl chloride | Amido group (-NHCOR) |

Precursors for Fused Polycyclic Aromatic Compounds and Heterocyclic Systems

This compound is not only used to add substituents to the naphthalene ring but also to construct larger, fused ring systems. Such structures are of great interest as advanced materials and as core components of complex natural products. rsc.orgnih.gov

Fused Polycyclic Aromatic Hydrocarbons (PAHs): The bromo group is a key functional handle for annulation strategies, where new rings are fused onto the existing naphthalene framework. For instance, through intramolecular Heck reactions or other palladium-catalyzed cyclizations, the bromine can facilitate the formation of a new carbon-carbon bond with another part of the molecule, leading to the creation of a new fused ring. Bromo-functionalized PAHs are valuable precursors in the synthesis of larger, conjugated systems, including those incorporating other elements like boron. nih.gov

Fused Heterocyclic Systems: The nitro group is particularly useful for introducing nitrogen into a new fused ring system. After reduction to an amine, the resulting 1-bromo-4-aminonaphthalene can undergo condensation reactions with various bifunctional reagents. For example, reaction with a 1,2-dicarbonyl compound can lead to the formation of a fused quinoxaline (B1680401) ring, or reaction with a β-ketoester could be a step in a Skraup or Doebner-von Miller reaction to form a fused quinoline (B57606) system. This makes this compound a valuable precursor for nitrogen-containing polycyclic aromatic compounds, which are prevalent in pharmaceuticals and functional dyes.

Role in the Synthesis of π-Conjugated Materials and Functional Organic Molecules

The electronic structure of this compound makes it an excellent building block for π-conjugated materials, which are the basis for modern organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.org

The molecule itself possesses an electron-rich naphthalene π-system that is polarized by the strongly electron-withdrawing nitro group. This inherent donor-acceptor character can be exploited in larger molecular designs. The bromo group provides the reactive site needed to incorporate this unit into a polymer chain or a larger functional molecule.

Through polymerization reactions like Suzuki or Stille polycondensation, this compound can be used as a monomer. The resulting polymers would feature a π-conjugated backbone with pendant nitro groups, which would significantly lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy. This ability to tune the electronic energy levels is critical for designing materials for specific electronic applications. rsc.org The direct synthesis of π-conjugated polymers often relies on bromoaryl groups to facilitate the chain-growth process. rsc.org

Intermediates in the Preparation of Diverse Chemical Libraries

In drug discovery and materials science, it is often necessary to synthesize and screen large numbers of related compounds, known as chemical libraries, to identify candidates with optimal properties. This compound is an ideal scaffold for generating such libraries due to its two distinct points of chemical reactivity.

The orthogonality of the reactions at the bromo and nitro positions allows for a combinatorial approach to synthesis. One can start with this compound and perform a set of different cross-coupling reactions at the bromine position to create a first set of intermediates. Then, for each of these intermediates, the nitro group can be reduced and subjected to a variety of subsequent reactions. This two-dimensional synthetic strategy allows for the rapid and efficient generation of a large and diverse library of polysubstituted naphthalene derivatives from a single, common starting material. This approach significantly accelerates the discovery process for new functional molecules.

Table 2: Diversification Potential of this compound for Chemical Libraries

| Step 1: Reaction at C1-Br | Example Substituent (R1) | Step 2: Reaction at C4-NO2/NH2 | Example Substituent (R2) |

|---|---|---|---|

| Suzuki Coupling | Phenyl | Reduction & Acetylation | -NH-CO-CH3 |

| Sonogashira Coupling | Phenylethynyl | Reduction & Sulfonylation | -NH-SO2-Ph |

| Stille Coupling | Thienyl | Reduction & Alkylation | -NH-CH2-Ph |

常见问题

Basic Research Question

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for naphthalene protons) and nitro/bromo substituent effects (deshielding of adjacent protons). Compare with NIST reference data for validation .

- IR Spectroscopy : Confirm nitro group (1520 cm⁻¹, asymmetric stretching) and C-Br (550–650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 252 (C₁₀H₆BrNO₂⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference. For MS, employ electron ionization (EI) at 70 eV for reproducible fragmentation .

What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

Advanced Research Question

Discrepancies in literature data (e.g., melting points ranging from 90–100°C) may arise from impurities or polymorphic forms.

- Reproducibility Checks : Synthesize the compound using standardized protocols and compare with literature methods .

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and phase transitions .

- Solubility Studies : Use gravimetric analysis in solvents like ethanol or DMSO under controlled temperatures (25°C ± 0.5°C) .

Methodological Tip : Report detailed experimental conditions (e.g., heating rate in DSC, solvent purity) to enable cross-study validation .

How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations can model electronic effects:

- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., bromine as a leaving group in Suzuki-Miyaura couplings) .

- Transition State Analysis : Simulate activation energies for nucleophilic aromatic substitution (SNAr) at the nitro-substituted position .

Methodological Tip : Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) for accuracy. Validate models against experimental kinetic data .

What are the environmental and toxicological implications of this compound degradation products?

Advanced Research Question

Nitroaromatic compounds often generate hazardous byproducts (e.g., nitrophenols):

- Aerobic Degradation Studies : Incubate with soil microbes (e.g., Pseudomonas spp.) and monitor via HPLC for intermediates like 4-nitronaphthol .

- Toxicity Screening : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀) of degradation products .

Methodological Tip : Pair GC-MS with isotopic labeling (¹³C/¹⁵N) to trace degradation pathways .

How does the electron-withdrawing nitro group influence the regioselectivity of subsequent substitutions in this compound?

Advanced Research Question

The nitro group directs electrophiles to meta/para positions via resonance and inductive effects:

- Halogenation : Bromine preferentially substitutes at the 1-position due to para-directing nature of the nitro group .

- Nitration : Additional nitro groups are introduced at the 5- or 8-positions, confirmed by X-ray crystallography .

Methodological Tip : Use molecular electrostatic potential (MEP) maps from DFT to visualize electron density and predict regioselectivity .

What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

Advanced Research Question

Low volatility and matrix interference complicate detection:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates from water samples .